Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Lipophilicity Ring Size CNS Drug Design

Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate (CAS 887986-07-4) is a bifunctional pyrrolidine derivative featuring an N-Boc-protected secondary amine and a β-amino ethyl ester side chain. With a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol, this compound is supplied as a research-grade intermediate with a certified purity of ≥98%.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
Cat. No. B12881902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1CCN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C14H26N2O4/c1-5-19-12(17)8-11(15)10-6-7-16(9-10)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3
InChIKeyGGMFEDHKWJGYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate: A Chiral β-Amino Ester Building Block for Medicinal Chemistry


Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate (CAS 887986-07-4) is a bifunctional pyrrolidine derivative featuring an N-Boc-protected secondary amine and a β-amino ethyl ester side chain . With a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol, this compound is supplied as a research-grade intermediate with a certified purity of ≥98% . Its structure incorporates a chiral center at the β-carbon, making it a valuable enantiopure building block for the synthesis of β-amino acid-containing pharmaceuticals and peptidomimetics .

Why Generic β-Amino Ester or Pyrrolidine Building Blocks Cannot Substitute Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate


Substituting this compound with a generic Boc-pyrrolidine or a simple β-amino ester fails because it uniquely combines three critical pharmacophoric features in a single, protected scaffold: the pyrrolidine ring for conformational rigidity, the β-amino ester for chiral diversity and peptide coupling, and the Boc group for orthogonal deprotection [1]. Closest analogs such as the corresponding piperidine derivative (CAS 886362-37-4) or the β-keto ester (CAS 889955-52-6) alter ring size or remove the hydrogen-bond donor, respectively, leading to quantifiable differences in lipophilicity (ΔLogP ≈ 0.3), molecular flexibility, and hydrogen-bonding capacity that directly impact pharmacokinetic optimization and synthetic compatibility in drug discovery programs [1].

Quantitative Differentiation Evidence for Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate Against Comparator Analogues


Lipophilicity Tuning: Pyrrolidine vs. Piperidine Ring Size Impact on LogP

The target pyrrolidine compound exhibits a higher computed LogP (1.52) compared to its direct piperidine analog (1.2), a difference of +0.32 log units, which can significantly influence membrane permeability and CNS penetration potential [1].

Lipophilicity Ring Size CNS Drug Design

Conformational Rigidity: Reduced Rotatable Bond Count in Pyrrolidine vs. Piperidine Scaffold

The target compound possesses only 4 rotatable bonds, substantially fewer than the 7 rotatable bonds of the piperidine analog, conferring greater conformational pre-organization and potentially higher binding affinity for targets requiring a rigid pharmacophore [1].

Conformational Flexibility Molecular Recognition Drug-Likeness

Hydrogen-Bond Donor Capacity: β-Amino vs. β-Keto Ester Differential

The β-amino ester functionality of the target compound provides one hydrogen-bond donor (HBD = 1), whereas the β-keto ester analog (CAS 889955-52-6) completely lacks HBD capacity (HBD = 0). This single donor can form critical interactions with biological targets or influence physicochemical properties such as solubility and permeability .

Hydrogen Bonding Target Engagement Solubility

Chiral Diversity: Enantioselective Synthesis Enabled by the Stereogenic β-Carbon

The target compound contains a stereogenic center at the β-carbon (the carbon bearing the primary amine), enabling the procurement of enantiomerically pure or enantioenriched intermediates for asymmetric synthesis, a capability absent in the achiral β-keto ester analog .

Chirality Enantioselective Synthesis Peptidomimetics

Optimal Application Scenarios for Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation


CNS Drug Discovery: Exploiting Elevated LogP for Blood-Brain Barrier Penetration

Medicinal chemistry programs designing CNS-penetrant candidates should prioritize this pyrrolidine building block over the piperidine analog because its LogP of 1.52 (vs. 1.2) falls within the optimal range for passive BBB permeation, while its reduced rotatable bond count (4 vs. 7) enhances the likelihood of target engagement with minimal entropic cost [1].

Enantioselective Synthesis of β-Peptides and Peptidomimetics

The single stereogenic β-carbon of this compound enables the construction of enantiopure β-amino acid libraries, a capability absent in the β-keto ester comparator. Its Boc protection allows orthogonal deprotection under mild acidic conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies for generating diverse peptidomimetic screening collections .

Fragment-Based Lead Generation Requiring Conformational Pre-organization

With only 4 rotatable bonds, this compound serves as a rigid fragment for fragment-based drug discovery (FBDD), where low conformational flexibility is correlated with higher hit-to-lead success rates. The pyrrolidine ring provides sufficient three-dimensionality to escape the 'flatland' problem often encountered with aromatic fragments, without the excessive flexibility of the 7-rotatable-bond piperidine analog .

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